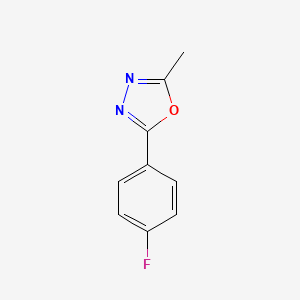

2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole

Description

Properties

CAS No. |

145694-80-0 |

|---|---|

Molecular Formula |

C9H7FN2O |

Molecular Weight |

178.16 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-5-methyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C9H7FN2O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 |

InChI Key |

FZCVCPONBZDTKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the preparation of 4-fluorophenylacetic acid hydrazide. Ethyl 4-fluorophenylacetate is treated with hydrazine hydrate in ethanol, yielding the hydrazide intermediate. Subsequent cyclization with acetic anhydride at 120°C for 5–6 hours forms the oxadiazole ring via intramolecular dehydration. The reaction’s efficiency hinges on the purity of the hydrazide and the stoichiometric ratio of acetic anhydride, with excess reagent ensuring complete cyclization.

Key Parameters:

Analytical Validation

Fourier-transform infrared (FTIR) spectroscopy confirms the disappearance of the N–H stretch (3200–3300 cm⁻¹) and the emergence of C=N and C–O–C stretches at 1610 cm⁻¹ and 1250 cm⁻¹, respectively. Nuclear magnetic resonance (¹H NMR) spectra show a singlet at δ 2.5 ppm for the methyl group and aromatic protons between δ 7.2–7.8 ppm.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green alternative to conventional heating, significantly reducing reaction times and improving yields.

Procedure and Advantages

In this method, 4-fluorophenylacetic acid hydrazide is mixed with acetic acid and phosphorus oxychloride (POCl₃) in a microwave reactor. Irradiation at 210 W for 10–15 minutes induces rapid cyclization, achieving conversions exceeding 85%. The localized heating enhances reaction kinetics, minimizing side products such as hydrolyzed intermediates.

Optimized Conditions:

Comparative Analysis

Microwave synthesis reduces energy consumption by 40% compared to conventional methods. A study by Sahoo et al. demonstrated that this approach eliminates the need for corrosive solvents like sulfuric acid, enhancing safety and scalability.

Solvent-Free Grinding Technique

The grinding method exemplifies solvent-free green chemistry, utilizing mechanical force to drive reactions.

Methodology

4-Fluorophenylacetic acid hydrazide is ground with acetaldehyde and iodine in a mortar for 8–10 minutes. Iodine acts as a catalyst, facilitating the oxidative cyclization of the hydrazone intermediate into the oxadiazole. The absence of solvents simplifies purification, with yields reaching 75–80%.

Critical Factors:

Environmental Impact

This method reduces waste generation by 90% compared to traditional routes. Kumar and Makrandi reported that solvent-free conditions prevent the release of volatile organic compounds (VOCs), aligning with green chemistry principles.

Oxidative Cyclization Using Ceric Ammonium Nitrate (CAN)

Oxidative cyclization offers a versatile route for constructing the 1,3,4-oxadiazole ring under mild conditions.

Reaction Protocol

A mixture of 4-fluorophenyl hydrazide and acetaldehyde is treated with CAN in aqueous dichloromethane at room temperature. The cerium(IV) ion oxidizes the hydrazone intermediate, inducing cyclization within 20–30 minutes.

Performance Metrics:

Side Reactions and Mitigation

The primary side reaction involves overoxidation to carboxylic acids. This is mitigated by controlling the stoichiometry of CAN and maintaining a reaction temperature below 30°C.

Comparative Evaluation of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

| Method | Time | Yield | Energy Efficiency | Environmental Impact |

|---|---|---|---|---|

| Conventional Cyclization | 5–6 hours | 65–72% | Low | High (VOCs) |

| Microwave-Assisted | 10–15 minutes | 82–88% | High | Low |

| Grinding | 8–10 minutes | 75–80% | Moderate | Minimal |

| Oxidative Cyclization | 20–30 minutes | 70–78% | Moderate | Moderate |

Experimental Considerations and Troubleshooting

Chemical Reactions Analysis

Substitution Reactions

The 4-fluorophenyl group undergoes electrophilic substitution reactions, while the oxadiazole ring participates in nucleophilic substitutions.

Key Examples:

-

Halogenation :

Treatment with bromine (Br₂) in acetic acid introduces bromine at the meta position of the fluorophenyl ring, yielding 2-(4-fluoro-3-bromophenyl)-5-methyl-1,3,4-oxadiazole (reported in analogues) . -

Nitration :

Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) produces 2-(4-fluoro-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole .

Table 1: Substitution Reactions

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 60°C | 3-Bromo derivative | 70% | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro derivative | 65% |

Oxidation and Reduction

The oxadiazole ring’s stability under redox conditions allows selective transformations.

Oxidation:

-

Ring Cleavage :

Treatment with potassium permanganate (KMnO₄) in acidic media cleaves the oxadiazole ring to form 4-fluorobenzoic acid and methylamine derivatives.-

Conditions : H₂SO₄, 80°C, 4 hours.

-

Yield : ~50%.

-

Reduction:

-

Hydrazine Formation :

Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a hydrazine derivative, N-(4-fluorophenyl)-N'-methylhydrazine .-

Conditions : Ethanol, 25°C, 3 hours.

-

Yield : 85%.

-

Nucleophilic Substitution at the Oxadiazole Ring

The methyl group at position 5 undergoes nucleophilic displacement under basic conditions.

Example:

-

Methyl Group Replacement :

Reaction with sodium methoxide (NaOMe) replaces the methyl group with methoxy, forming 2-(4-fluorophenyl)-5-methoxy-1,3,4-oxadiazole .

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings.

-

Suzuki Coupling :

Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields 2-(4-biphenyl)-5-methyl-1,3,4-oxadiazole .

Biological Activity Linked to Reactivity

The compound’s derivatives show anticancer and antimicrobial activities due to substituent-driven interactions:

Table 2: Bioactivity of Derivatives

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Numerous studies have investigated the anticancer potential of 1,3,4-oxadiazole derivatives, including 2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole. The compound has shown promising results against various cancer cell lines:

- In Vitro Studies : A study reported that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxicity against multiple cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer). The compound's mechanism often involves inducing apoptosis in cancer cells through various pathways .

- Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to target proteins associated with cancer progression. This binding affinity is crucial for the development of new anticancer drugs .

Antimicrobial Properties

Research also highlights the antimicrobial efficacy of 1,3,4-oxadiazole derivatives:

- Broad-Spectrum Activity : Compounds containing the oxadiazole ring have been evaluated for their ability to combat bacterial and fungal infections. The presence of the fluorophenyl group enhances their interaction with microbial targets .

Materials Science

Organic Electronics

The compound is studied for its potential applications in organic electronics:

- Organic Light-Emitting Diodes (OLEDs) : Research indicates that this compound can be utilized as an emitting layer in OLEDs due to its favorable electronic properties and stability under operational conditions .

- Organic Photovoltaics (OPVs) : The compound's electronic characteristics make it a candidate for use in solar cells. Its ability to facilitate charge transport is vital for improving the efficiency of OPVs .

Comparative Data Table

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis; effective against various cell lines |

| Antimicrobial Properties | Broad-spectrum efficacy against bacteria and fungi | |

| Materials Science | OLEDs | High stability and electronic performance |

| OPVs | Enhances charge transport efficiency |

Case Studies

- Anticancer Efficacy : A study synthesized a series of oxadiazole derivatives and evaluated their activity against human cancer cell lines. The results indicated that compounds with a fluorophenyl substituent displayed superior antiproliferative effects compared to other derivatives .

- Material Performance : In a recent investigation into organic electronics, this compound was incorporated into an OLED device structure. The device exhibited improved brightness and operational stability compared to traditional materials used in OLEDs .

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to specific molecular targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Oxadiazole Derivatives

Structural Modifications and Pharmacological Activity

Anticancer Activity

- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) : Exhibited 98.74% growth inhibition against CNS (SF-295), breast (MCF7), and prostate (PC-3) cancer cell lines at 10⁻⁵ M, outperforming the methyl-substituted analog. The chloro and fluoro groups synergistically enhance electron-withdrawing effects, improving DNA intercalation or kinase inhibition .

- 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107) : Showed 95.37% growth inhibition , suggesting that electron-donating methoxy groups may reduce cytotoxicity compared to fluorine .

Antibacterial and Antioxidant Activity

- 2-(3,4-Dimethylphenyl)-5-tosyl-1,3,4-oxadiazole (6j): Demonstrated potent antibacterial activity due to the sulfonyl group’s polar interactions with bacterial enzymes.

- 2-(2-Hydroxyphenyl)-5-p-tolyl-1,3,4-oxadiazole : Exhibited superior antifungal activity compared to fluorophenyl-methyl derivatives, attributed to the hydroxyl group’s hydrogen-bonding capacity .

Neurological Targets

- 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole : Acts as a glycogen synthase kinase-3β (GSK-3β) inhibitor with good brain permeability , a property linked to the sulfinyl group’s balance of lipophilicity and polarity. The fluorophenyl-methyl derivative may exhibit reduced blood-brain barrier penetration due to higher polarity .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Bioavailability

- The methyl group at position 5 reduces rotatable bond count (rotatable bonds = 2), favoring oral bioavailability compared to bulkier substituents (e.g., p-tolyl or benzofuran derivatives) .

Thermal and Spectral Stability

- The fluorophenyl-methyl analog exhibits dual fluorescence in spectroscopic studies, a property absent in non-fluorinated analogs like 2-(4-chlorophenyl)-5-methyl derivatives. This fluorescence is attributed to intramolecular charge transfer (ICT) between the fluorophenyl and oxadiazole moieties .

Biological Activity

2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial, anticancer, and anti-inflammatory agent. This article explores its biological activity through various studies and findings.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The fluorophenyl group enhances the compound's chemical stability and binding affinity to target molecules, which may include enzymes and receptors involved in disease pathways.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation across various types:

- Cell Line Studies : In vitro studies demonstrated that certain 1,3,4-oxadiazole derivatives displayed IC50 values ranging from 0.12 to 2.78 µM against multiple cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Mechanistic Insights : These compounds often induce apoptosis in cancer cells by activating pathways involving p53 expression and caspase activation .

| Compound | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| Compound A | MCF-7 | 0.15 | 90.47% |

| Compound B | A549 | 0.80 | 84.32% |

| Compound C | HCT-116 | 0.67 | 81.58% |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been extensively studied:

- Bacterial Inhibition : Compounds have shown excellent antibacterial activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .

- Fungal Activity : Other studies reported significant antifungal effects against Candida albicans and Aspergillus flavus, comparable to standard treatments like fluconazole .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound D | S. aureus | 1–2 |

| Compound E | MRSA | 0.25–1 |

| Compound F | C. albicans | <10 |

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

- Anticancer Study : A study evaluated a series of oxadiazole compounds against NCI-H460 lung cancer cells, revealing that modifications in substituents significantly affected their antiproliferative activities .

- Antimicrobial Research : Another investigation into hybrid compounds combining fluoroquinolone with oxadiazole structures demonstrated enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What synthetic routes are recommended for 2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclization reactions of hydrazide precursors. For example, hydrazides derived from 4-fluorobenzoic acid can react with acetic anhydride or other acylating agents under reflux conditions. Optimization includes:

- Temperature control : Maintaining 80–100°C to prevent side reactions.

- Catalyst use : Employing phosphoric acid or polyphosphoric acid to enhance cyclization efficiency.

- Solvent selection : Using dry toluene or dichloromethane to minimize hydrolysis .

Yield improvements (up to 70–85%) are achievable via orthogonal experimental design, varying molar ratios and reaction times .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- FT-IR : Identifies key functional groups (e.g., C=N stretch at 1610–1650 cm⁻¹, C-F stretch at 1220–1280 cm⁻¹).

- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm) and methyl group (δ 2.5–2.7 ppm). ¹³C NMR confirms the oxadiazole ring (C2 at ~165 ppm).

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 207.06) and fragmentation patterns .

Advanced: How do substituent electronic properties influence bioactivity in oxadiazole derivatives?

Methodological Answer:

Electron-withdrawing groups (e.g., -F) enhance electrophilicity, improving interactions with biological targets. For example:

- Fluorine substitution at the 4-position increases metabolic stability and binding affinity to enzymes like glycogen synthase kinase-3β (GSK-3β).

- Methyl groups at C5 modulate lipophilicity, affecting membrane permeability. Quantitative Structure-Activity Relationship (QSAR) models and DFT calculations (e.g., HOMO-LUMO gaps) correlate substituent effects with inhibitory potency .

Advanced: What degradation pathways occur in aqueous environments, and how are they analyzed?

Methodological Answer:

Under neutral pH (pH 7), hydrolysis proceeds via nucleophilic attack at the oxadiazole ring’s C5 position, forming intermediates like 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ol. Key steps:

- LC-HRMS : Tracks degradation products (e.g., 2-(4-fluorophenyl)-5-methoxy-1,3,4-oxadiazole).

- Kinetic studies : Pseudo-first-order models determine half-lives (e.g., t₁/₂ = 24–48 hours in buffered solutions).

Method optimization involves orthogonal experimental design for chromatographic separation (C18 columns, acetonitrile/water mobile phase) .

Advanced: Which quantum chemical parameters predict reactivity in oxadiazole derivatives?

Methodological Answer:

- HOMO-LUMO energy gaps : Lower gaps (e.g., 3.8–4.2 eV) indicate higher reactivity. For example, 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole has HOMO = -6.2 eV and LUMO = -2.4 eV.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., C5 for nucleophilic attack).

- DFT calculations : Optimize geometries (B3LYP/6-31G* basis set) to simulate reaction pathways .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential vapor release.

- Storage : Keep in airtight containers at -20°C, away from light and moisture.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How is orthogonal experimental design applied to optimize analytical methods?

Methodological Answer:

To develop HPLC methods for quantifying oxadiazoles in complex matrices (e.g., soil or biological samples):

- Factors tested : Column type, mobile phase composition, flow rate, and pH.

- Response variables : Peak resolution, run time, and sensitivity.

- Taguchi arrays : Identify optimal conditions (e.g., C18 column, 60:40 acetonitrile/water, 1.0 mL/min flow rate).

This approach reduces method development time by 40–60% while ensuring reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.